molecular formula C6H9BrN2O B13508328 (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B13508328
M. Wt: 205.05 g/mol
InChI Key: RHZGCWUWOKYVJM-YFKPBYRVSA-N
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Description

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a propanol group

Preparation Methods

The synthesis of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of a suitable pyrazole derivative with a brominating agent followed by the introduction of the propanol group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can be compared with other similar compounds such as:

    (2S)-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    (2S)-1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    (2S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

(2S)-1-(4-bromopyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1

InChI Key

RHZGCWUWOKYVJM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CN1C=C(C=N1)Br)O

Canonical SMILES

CC(CN1C=C(C=N1)Br)O

Origin of Product

United States

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